tert-Butyl azetidin-3-ylcarbamate
Description
Significance of Four-Membered Heterocycles in Synthetic and Medicinal Chemistry
Four-membered heterocycles, which are ring structures containing at least one atom other than carbon, are crucial in contemporary chemical research. numberanalytics.com Azetidines (containing nitrogen), along with oxetanes (oxygen) and thietanes (sulfur), are prominent examples. nih.govnumberanalytics.com Due to their inherent ring strain, these compounds are valuable as reactive intermediates, serving as precursors for the synthesis of more complex molecules. nih.gov
In medicinal chemistry, the incorporation of these strained rings into drug candidates is a strategy to enhance therapeutic profiles. nih.gov The azetidine (B1206935) ring, in particular, offers a unique three-dimensional structure that can improve metabolic stability, modulate lipophilicity, and create favorable binding interactions with biological targets. nih.govrsc.org Despite the synthetic challenges posed by their ring strain, advancements in chemical methods have made these scaffolds more accessible for a range of therapeutic areas, including oncology and infectious diseases. nih.govacs.org The development of novel synthetic strategies, such as cyclization reactions, cycloadditions, and ring expansions, continues to broaden the availability and application of these important structural motifs. rsc.orgub.bw
Overview of tert-Butyl Carbamates as Protecting Groups and Synthetic Intermediates
The tert-butoxycarbonyl group, commonly known as the Boc group, is one of the most prevalent protecting groups for amines in organic synthesis. chemistrysteps.comfishersci.co.uk It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemistrysteps.comfishersci.co.uk This conversion of a nucleophilic amine to a non-nucleophilic carbamate (B1207046) is essential for preventing unwanted side reactions while other parts of a molecule are being modified. masterorganicchemistry.com
The utility of the Boc group lies in its stability under a wide variety of reaction conditions and its facile removal under specific, mild acidic conditions, often using trifluoroacetic acid (TFA). chemistrysteps.commasterorganicchemistry.com This process cleaves the carbamate to regenerate the amine, releasing carbon dioxide and a tert-butyl cation, which typically fragments to isobutylene (B52900). chemistrysteps.comacsgcipr.org This orthogonal deprotection strategy makes the Boc group a cornerstone in complex multi-step syntheses, including peptide synthesis and the creation of small molecule libraries for drug discovery. masterorganicchemistry.comacsgcipr.org
Structural Context of the Azetidine Moiety within tert-Butyl azetidin-3-ylcarbamate
This compound is a molecule that combines the structural features of an azetidine ring with a Boc-protected amine. The core of the molecule is the four-membered azetidine ring. Attached to the carbon at the 3-position of this ring is a carbamate group, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This compound is often utilized as a synthetic building block. cymitquimica.comalfa-chemical.com The Boc group renders the amino functionality inert, allowing for chemical modifications at the secondary amine (the nitrogen atom within the azetidine ring). Following subsequent reactions, the Boc group can be selectively removed to reveal the primary amine at the 3-position for further functionalization. The compound is frequently supplied and used as its hydrochloride salt to improve stability and handling. protheragen.ainih.gov
Below are the key chemical properties of the hydrochloride salt of the compound.
Table 1: Physicochemical Properties of tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 217806-26-3 | protheragen.ainih.gov |
| Molecular Formula | C₈H₁₇ClN₂O₂ | nih.gov |
| Molecular Weight | 208.69 g/mol | protheragen.ainih.gov |
| IUPAC Name | tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride | nih.gov |
| SMILES | CC(C)(C)OC(=O)NC1CNC1.Cl | nih.gov |
| Boiling Point | 303℃ | protheragen.ai |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride |
| Azetidine |
| Oxetane |
| Thietane |
| di-tert-butyl dicarbonate |
| Trifluoroacetic acid |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-(azetidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-9-5-6/h6,9H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMXVXVJGXZDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364023 | |
| Record name | tert-Butyl azetidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91188-13-5 | |
| Record name | tert-Butyl azetidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminoazetidine, 3-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl Azetidin 3 Ylcarbamate and Its Derivatives
Direct Synthesis Approaches for tert-Butyl azetidin-3-ylcarbamate
The synthesis of this compound involves two key stages: the formation of the core azetidine (B1206935) ring and the selective protection of the exocyclic amine at the 3-position.
Amination Reactions in Azetidine Ring Formation
The construction of the azetidine ring, a strained four-membered heterocycle, is a challenging yet crucial step. nih.gov Intramolecular amination reactions are a common and effective strategy for this purpose. These reactions typically involve the cyclization of a linear precursor that contains both a nucleophilic amine and a carbon atom bearing a suitable leaving group.
One of the most established methods is the intramolecular SN2 reaction. nih.gov In this approach, a γ-amino alcohol is converted into a derivative with a leaving group (such as a halogen or a mesylate) at the terminal carbon. The nitrogen atom then acts as an internal nucleophile, attacking the electrophilic carbon and displacing the leaving group to form the four-membered ring. nih.gov
More recent advancements have provided alternative methods for azetidine ring formation through amination. Palladium(II)-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful technique that allows for the direct conversion of C-H bonds into C-N bonds, facilitating ring closure under specific catalytic conditions. rsc.org Additionally, novel strategies such as photo-induced copper-catalyzed [3+1] radical cascade cyclization offer new pathways to construct highly substituted azetidine scaffolds from simple starting materials. nih.gov Another approach involves the intramolecular aminolysis of epoxides, where a catalyst like Lanthanum(III) trifluoromethanesulfonate can promote the regioselective ring-opening of a cis-3,4-epoxy amine to yield the azetidine structure. nih.gov
Functionalization and Derivatization Routes from this compound
With its exocyclic amine protected, this compound serves as an excellent substrate for reactions involving the secondary amine of the azetidine ring.
N-Alkylation of the Azetidine Nitrogen
The secondary amine within the azetidine ring of this compound is nucleophilic and can be readily functionalized through N-alkylation reactions. This allows for the introduction of a wide variety of substituents at the N-1 position, making it a key step in the synthesis of diverse pharmaceutical agents. rsc.orggoogle.comgoogle.com
The reaction typically involves treating this compound with an alkylating agent, such as an alkyl halide or a molecule with a suitable leaving group, in the presence of a base. The base, often potassium carbonate or triethylamine (B128534), neutralizes the acid formed during the reaction and facilitates the nucleophilic substitution. rsc.orggoogle.com For example, the reaction with 1-fluoro-3-iodopropane in the presence of potassium carbonate results in the formation of the corresponding N-(3-fluoropropyl) derivative. google.com Similarly, reaction with ethyl 2-bromopropanoate yields an N-alkylated product used in the synthesis of Toll-like receptor (TLR) antagonists. rsc.org This reactivity is also exploited in reactions with heteroaromatic systems, such as the synthesis of tert-butyl (1-(5-(hydroxymethyl)pyrimidin-2-yl)azetidin-3-yl)carbamate from (2-Chloropyrimidin-5-yl)methanol. chemicalbook.com
The following table details several examples of N-alkylation reactions starting from this compound.
| Alkylating Agent | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| 1-fluoro-3-iodopropane | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | tert-butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate | google.com |
| ethyl 2-bromopropanoate | Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM) | ethyl 2-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)propanoate | rsc.org |
| (2-Chloropyrimidin-5-yl)methanol | Not specified | Not specified | tert-butyl (1-(5-(hydroxymethyl)pyrimidin-2-yl)azetidin-3-yl)carbamate | chemicalbook.com |
Nucleophilic Substitution Reactions (e.g., with 1-fluoro-3-iodopropane)
The nitrogen atom of the azetidine ring can be alkylated through nucleophilic substitution reactions with alkyl halides. In a documented example, this compound was reacted with 1-fluoro-3-iodopropane in the presence of a base to yield the corresponding N-(3-fluoropropyl) derivative. google.com This type of reaction is fundamental in building more complex molecules where the azetidine ring serves as a core scaffold.
The reaction involves the deprotonation of the azetidine nitrogen by a base, such as potassium carbonate, creating a more potent nucleophile that then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. google.com
Table 1: Example of Nucleophilic Substitution
| Reactant | Electrophile | Base | Solvent | Outcome |
|---|
Reactivity with Halogenated Electrophiles (e.g., ethyl 2-bromopropanoate)
The azetidine nitrogen also reacts with α-halo esters, such as ethyl 2-bromopropanoate, in a process known as N-alkylation. This reaction typically proceeds via an SN2 mechanism, where the amine attacks the carbon atom bearing the halogen, displacing the bromide. A non-nucleophilic base is generally required to neutralize the hydrogen bromide generated during the reaction, preventing the protonation of the starting amine. This reaction provides a direct route to N-functionalized azetidine derivatives bearing an ester moiety, which can be further manipulated.
Post-Synthetic Modifications of the Carbamate (B1207046) Moiety
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal.
Strategies for Deprotection of the tert-Butyl Carbamate (Boc) Group
The most common method for cleaving the Boc group is through acidolysis. Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), are frequently employed. escholarship.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can be scavenged to prevent side reactions. evitachem.comcommonorganicchemistry.com This leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine as its corresponding salt (e.g., trifluoroacetate). commonorganicchemistry.com
Similarly, solutions of hydrogen chloride (HCl) in solvents like dioxane or methanol (B129727) are also effective for Boc deprotection. nih.gov This method yields the amine hydrochloride salt, which is often a crystalline solid that can be easily isolated. commonorganicchemistry.com However, in some substrates containing other acid-sensitive functionalities, such as a β-lactam ring, strong acidic conditions with HCl/dioxane have been reported to cause ring-opening, whereas TFA was successful. nih.gov
Table 2: Common Acidic Deprotection Reagents
| Reagent | Solvent | Typical Conditions | Product Salt |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Trifluoroacetate |
In a move towards greener chemistry, aqueous phosphoric acid (85 wt%) has been identified as an effective, mild, and environmentally friendly reagent for the deprotection of tert-butyl carbamates. nih.govorganic-chemistry.orgresearchgate.net This method is advantageous as phosphoric acid is less toxic and hazardous compared to reagents like TFA. organic-chemistry.orgresearchgate.net The reactions are typically high-yielding, and the workup is convenient. nih.govorganic-chemistry.org The preferred solvent for this protocol is often toluene, with reaction times typically ranging from 3 to 14 hours. organic-chemistry.org
A key advantage of certain deprotection protocols is their selectivity. The Boc group can be removed while leaving other acid-labile groups intact. Aqueous phosphoric acid has demonstrated excellent selectivity, tolerating the presence of other sensitive groups such as Cbz carbamates, azetidine rings, benzyl esters, methyl esters, and TBDMS ethers. nih.govorganic-chemistry.orgresearchgate.net This selectivity is attributed to the mild reaction conditions. nih.govresearchgate.net The ability to selectively deprotect one amine in the presence of other protected functional groups is crucial in the multistep synthesis of complex molecules.
Integration into Click Chemistry Frameworks
Click chemistry provides a powerful set of tools for molecular assembly, characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups. nih.govtcichemicals.com The integration of the azetidine scaffold into molecules using this framework often begins with the installation of a suitable reactive handle, followed by a highly efficient cycloaddition reaction.
The introduction of a propargyl group (HC≡C−CH2−) onto the azetidine nitrogen atom is a key step for preparing the scaffold for click chemistry applications. interchim.fr Propargylamines are valuable precursors in heterocyclic and medicinal chemistry, often synthesized through methods like the A3 coupling (aldehyde-alkyne-amine). researchgate.net For a protected azetidine like this compound, N-propargylation furnishes a terminal alkyne functional group. This alkyne serves as a reactive partner for the subsequent cycloaddition step, enabling its conjugation to other molecules. clockss.org
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.gov It involves the [3+2] cycloaddition between a terminal alkyne (such as an N-propargyl azetidine derivative) and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. tcichemicals.comnih.gov This reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like CuSO4 with a reducing agent such as sodium ascorbate. clockss.orgmdpi.com The resulting triazole ring is exceptionally stable and serves as a robust covalent linker, connecting the azetidine moiety to another molecular fragment. tcichemicals.com The reaction proceeds under mild conditions, often in aqueous or organic solvents, and is known for its high efficiency and reliability. interchim.frnih.gov
Table 1: Key Components and Features of the CuAAC Reaction
| Component | Role | Key Characteristics |
|---|---|---|
| N-Propargyl Azetidine | Alkyne Substrate | Contains the terminal alkyne necessary for the cycloaddition. |
| Organic Azide | Azide Substrate | The second partner in the reaction; can be attached to various molecular scaffolds. |
| Copper(I) Catalyst | Catalyst | Drastically accelerates the reaction rate and ensures high regioselectivity for the 1,4-isomer. nih.gov |
| Reducing Agent (e.g., Sodium Ascorbate) | Catalyst Generation | Reduces Cu(II) salts to the active Cu(I) catalytic species. mdpi.com |
| Ligand (e.g., TBTA) | Catalyst Stabilization | Protects the Cu(I) catalyst from oxidation and disproportionation, enhancing efficiency. beilstein-journals.org |
| 1,2,3-Triazole | Product Linker | A stable, aromatic, and non-toxic heterocyclic ring that covalently links the two substrates. interchim.fr |
Advanced Synthetic Strategies for Related Azetidinols and β-Lactams
The synthesis of related azetidine structures, such as azetidinols and β-lactams (2-azetidinones), employs a range of sophisticated chemical transformations.
The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, remains a cornerstone for the synthesis of β-lactams. wikipedia.org This reaction is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine to produce the four-membered 2-azetidinone ring. mdpi.comorganic-chemistry.org The mechanism is generally considered a stepwise process involving a zwitterionic intermediate. organic-chemistry.orgorganicreactions.org The stereochemical outcome of the reaction (i.e., the formation of cis or trans β-lactams) is influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.org Ketenes are often unstable and are typically generated in situ from the dehydrohalogenation of acyl chlorides using a tertiary amine base. organicreactions.org
Table 2: Stereoselectivity in the Staudinger Cycloaddition
| Ketene Substituent | Imine Substituent | Favored Isomer | Rationale |
|---|---|---|---|
| Electron-donating | Electron-withdrawing | cis | Accelerates direct ring closure of the zwitterionic intermediate. organic-chemistry.org |
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. chalmers.seresearchgate.net A notable application is the NHC-catalyzed deconstructive isomerization of azetidinols. rsc.orgrsc.org In this process, the NHC catalyst facilitates the cleavage of an inert C–C bond within the azetidinol (B8437883) ring. rsc.org This reaction provides a direct route to valuable α-amino ketone and oxazol-2-one derivatives. rsc.org The proposed mechanism involves the formation of an NHC-azetidinol complex, which then undergoes a concerted proton transfer and ring-opening process to yield the product. rsc.org This metal-free catalytic strategy is valued for its operational simplicity and high regioselectivity. rsc.org
Table 3: NHC-Catalyzed Isomerization of Azetidinol Derivatives
| Azetidinol Substrate | Product Type | Yield | Reference |
|---|---|---|---|
| N-Aryl-substituted azetidinol | α-Amino ketone | Moderate to Good | rsc.org |
Achieving stereocontrol in the synthesis of substituted azetidines is crucial for their application in medicinal chemistry. Several advanced strategies have been developed to this end.
Chiral Auxiliaries: In the Staudinger synthesis, attaching a chiral auxiliary to either the ketene or the imine can effectively control the diastereoselectivity of the β-lactam formation, often achieving diastereomeric ratios greater than 95:5. organicreactions.org
Catalytic Asymmetric Synthesis: Chiral nucleophilic catalysts, including certain NHCs and amines, have been employed in catalytic, enantioselective versions of the Staudinger reaction. organic-chemistry.org
Strain-Release Functionalization: The inherent ring strain of azetidines can be harnessed for synthesis. Diastereoselective approaches for the synthesis of functionalized azetidines have been developed using techniques such as α-lithiation followed by electrophile trapping. uni-muenchen.de
Gold-Catalyzed Cyclization: A flexible and stereoselective synthesis of chiral azetidin-3-ones has been achieved through the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method leverages chiral sulfinamide chemistry to establish the stereocenter, which is then carried through the cyclization process. nih.gov
Green Chemistry Principles in the Synthesis of Azetidine Intermediates
The synthesis of azetidine intermediates, including this compound, is increasingly being guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus in the greener synthesis of azetidines include the application of catalysis, maximization of atom economy, selection of environmentally benign solvents, and enhancement of energy efficiency.
Catalytic Approaches
A central tenet of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. Catalysts offer numerous advantages, including milder reaction conditions, higher selectivity, and reduced waste generation. In the synthesis of the azetidine core, there has been a significant shift towards catalytic methods.
Recent research has demonstrated the use of various catalysts for constructing the azetidine ring:
Lewis Acid Catalysis : Lanthanum(III) triflate (La(OTf)₃) has been successfully employed as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. This method is notable for its tolerance of acid-sensitive protecting groups, such as the Boc group present in many intermediates. frontiersin.org
Palladium Catalysis : Palladium(II)-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful strategy for synthesizing azetidines. This approach allows for the direct formation of the ring from amine substrates, avoiding the need for pre-functionalization. rsc.org
Photocatalysis : Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, provide a modern and efficient route to highly functionalized azetidines. nih.govbohrium.com These reactions proceed under mild conditions and are enabled by the selective activation of substrates through an energy transfer mechanism from a suitable photocatalyst. nih.gov This methodology has proven to be scalable and versatile. acs.orgresearchgate.net
Atom Economy
Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently greener as they generate minimal waste.
Addition and cycloaddition reactions are highly atom-economical as they incorporate all reactant atoms into the final product. For instance, the aza Paternò–Büchi [2+2] photocycloaddition to form an azetidine ring is a prime example of a 100% atom-economical reaction in theory. nih.gov In contrast, classical reactions like the Wittig reaction, which might be used to form a necessary double bond in a synthetic sequence, are known for their poor atom economy due to the generation of a stoichiometric phosphine oxide byproduct. primescholars.com
| Reaction Type | General Equation | Key Byproduct | Theoretical Atom Economy | Green Advantage |
|---|---|---|---|---|
| [2+2] Cycloaddition | Alkene + Imine → Azetidine | None | 100% | Maximizes incorporation of reactant materials into the product. |
| Wittig Reaction | Aldehyde/Ketone + Ylide → Alkene + Phosphine Oxide | Triphenylphosphine oxide | Often <50% | Generates a high molecular weight byproduct, leading to significant waste. |
Solvent Selection
Solvents account for a significant portion of the waste generated in pharmaceutical and chemical manufacturing, making their selection a critical aspect of green synthesis. jk-sci.com Many traditional solvents, such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated solvents like dichloromethane (DCM), are now considered "problematic" or "hazardous" due to toxicity and environmental concerns. jk-sci.comresearchgate.net
Pharmaceutical industry leaders have developed solvent selection guides to steer chemists toward more sustainable options. ubc.ca These guides classify solvents based on their safety, health, and environmental impact. Greener alternatives are often readily available and can be used in many synthetic steps for azetidine intermediates. For example, a common final step in preparing tert-Butyl 3-aminoazetidine-1-carboxylate involves the catalytic hydrogenation of an azide precursor, a reaction often performed in greener solvents like ethyl acetate (B1210297) or ethanol. chemicalbook.com
| Classification | Example Solvents | Rationale |
|---|---|---|
| Recommended | Water, Ethanol, Methanol, Heptane, Ethyl Acetate | Low toxicity, biodegradable, and lower environmental impact. jk-sci.com |
| Problematic | Acetonitrile, Toluene, Tetrahydrofuran (THF), 2-Methyl-THF | Usable, but substitution is advised due to some health or environmental flags. jk-sci.comresearchgate.net |
| Hazardous | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dioxane, Hexanes | High toxicity, carcinogenicity, or significant environmental hazards; should be avoided. researchgate.netubc.ca |
Energy Efficiency
Reactivity and Reaction Mechanisms of Tert Butyl Azetidin 3 Ylcarbamate
Nucleophilic Properties of the Azetidine (B1206935) Nitrogen
The secondary amine within the azetidine ring of tert-butyl azetidin-3-ylcarbamate is the primary center of nucleophilicity in the molecule. The lone pair of electrons on this nitrogen atom is available to attack a wide range of electrophilic species. This reactivity is fundamental to the derivatization of the azetidine core.
Common reactions leveraging the nucleophilicity of the azetidine nitrogen include:
N-Alkylation: The nitrogen readily participates in nucleophilic substitution (SN2) reactions with alkyl halides or other alkylating agents to form N-substituted azetidines. Microwave-assisted conditions have been shown to improve reaction efficiency, increasing yields to 75–90% and reducing reaction times to around 30 minutes at 100°C. evitachem.com
Reductive Amination: The azetidine nitrogen can be coupled with ketones or aldehydes in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield N-alkylated products with high efficiency (>80%). evitachem.com
Acylation: Reaction with acid chlorides or anhydrides leads to the formation of N-acyl azetidines. This reaction is often used to introduce a variety of functional groups onto the azetidine ring. rsc.org
Urea and Carbamate (B1207046) Formation: The nucleophilic nitrogen can react with isocyanates and chloroformates to produce ureas and carbamates, respectively. These reactions are crucial for building more complex molecules, particularly in the context of medicinal chemistry.
The table below summarizes typical reactions involving the nucleophilic azetidine nitrogen.
| Reaction Type | Electrophile | Product Type | Conditions Example | Yield (%) |
| N-Alkylation | Alkyl Halide | N-Alkyl Azetidine | Microwave, 100°C, 30 min | 75-90 evitachem.com |
| Reductive Amination | Ketone/Aldehyde | N-Alkyl Azetidine | NaBH₃CN | >80 evitachem.com |
| Acylation | Acid Chloride | N-Acyl Azetidine | Standard conditions | N/A |
| Urea Formation | Isocyanate | N-Aryl/Alkyl Urea | Toluene, 120°C | Good scispace.com |
This table presents generalized reaction types and representative conditions based on findings for azetidine derivatives.
Role of the tert-Butoxycarbonyl Group in Directing Reactivity
The tert-butoxycarbonyl (Boc) group attached to the 3-amino substituent serves primarily as a protecting group. Its presence is crucial for directing the reactivity of the molecule by deactivating the exocyclic amine and allowing for selective reactions at the azetidine ring nitrogen. organic-chemistry.org
Key roles of the Boc group include:
Chemoselectivity: By masking the 3-amino group, the Boc group ensures that nucleophilic attacks and other derivatizations occur selectively at the secondary amine of the azetidine ring. nih.gov
Stability: The Boc group is robust and stable under a variety of non-acidic reaction conditions, including those involving bases and many nucleophiles. organic-chemistry.org For instance, Boc-protected amines are tolerated in reactions such as lanthanum(III) triflate-catalyzed intramolecular aminolysis for the formation of azetidine rings from epoxy amines. nih.govfrontiersin.org
Deprotection: The Boc group can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to liberate the 3-amino group. organic-chemistry.orgacs.org This unmasked primary amine can then serve as a nucleophilic handle for subsequent functionalization, enabling late-stage modification of complex molecules. nih.gov This acid-lability allows for orthogonal protection strategies in multi-step syntheses. organic-chemistry.org
Intramolecular Cyclization Pathways
While this compound is a pre-formed cyclic molecule, intramolecular cyclization is a predominant strategy for the synthesis of the substituted azetidine core itself. acs.org These pathways typically involve linear precursors that cyclize to form the strained four-membered ring.
Two common strategies for forming the azetidine ring via intramolecular reactions are:
Intramolecular Nucleophilic Substitution: This is a widely used method where a nitrogen atom attacks a carbon atom bearing a suitable leaving group (e.g., halide, mesylate, tosylate) in the same molecule. nih.govfrontiersin.org For example, β-amino alcohols can be converted into N-aryl-2-cyanoazetidines through a sequence that concludes with a base-induced ring closure via mesylation. organic-chemistry.org
Intramolecular Aminolysis: The nitrogen atom can attack an epoxide within the same molecule to form a hydroxyl-substituted azetidine. Lanthanum(III) triflate has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, yielding azetidines in high yields. nih.govfrontiersin.org
Furthermore, azetidine derivatives can be precursors for forming more complex bicyclic systems through subsequent intramolecular reactions. For instance, linear precursors containing both azetidine and another heterocyclic fragment can undergo intramolecular cyclization under Mitsunobu conditions (using reagents like DIAD/PPh₃) to construct bicyclic structures. evitachem.com
The table below illustrates different intramolecular cyclization approaches to form azetidine rings.
| Cyclization Method | Precursor Type | Key Reagents/Conditions | Product |
| Nucleophilic Substitution | β-Amino alcohol derivative | Mesylation, Base | 2-Cyanoazetidine organic-chemistry.org |
| Aminolysis of Epoxides | cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine derivative nih.govfrontiersin.org |
| Mitsunobu Reaction | Linear precursor with azetidine | DIAD, PPh₃ | Bicyclic system evitachem.com |
| C(sp³)–H Amination | N-aminoalkyl substrate | Pd(II) catalyst | Functionalized azetidine rsc.org |
Reaction Kinetics and Thermodynamics in Derivatization Processes
The reactivity of this compound in derivatization reactions is governed by both kinetic and thermodynamic factors.
Thermodynamics: The primary thermodynamic consideration is the significant ring strain of the azetidine ring, estimated to be around 25.4 kcal/mol. rsc.org This stored energy makes reactions that lead to the functionalization or, in some cases, the opening of the ring thermodynamically favorable. The relief of this strain can be a powerful driving force. However, the ring is significantly more stable than an aziridine (B145994) ring, meaning it does not open indiscriminately and requires specific activation. rsc.org Computational studies on the formation of azetidines versus pyrrolidines from epoxy amines have shown that the transition state energy for azetidine formation can be much lower, which is consistent with experimental outcomes where azetidines are formed preferentially under certain catalytic conditions. frontiersin.org
Kinetics: The rates of derivatization reactions are influenced by several factors:
Catalysis: The use of catalysts can dramatically accelerate reactions. For example, palladium(II) catalysts are used for intramolecular C-H amination to form azetidines, and Lewis acids like La(OTf)₃ catalyze ring formation from epoxides. rsc.orgnih.gov
Temperature: Reaction rates are highly dependent on temperature. Microwave irradiation is often employed to increase the temperature rapidly and uniformly, which can significantly shorten reaction times from hours to minutes and improve yields, as seen in N-alkylation reactions. evitachem.com In a C-H arylation study on a model azetidine system, the optimal temperature was found to be 110 °C. acs.org
Solvent and Reagents: The choice of solvent and reagents plays a critical role. For instance, the lithiation of N-Boc protected azacycles is highly dependent on the base and additives used. nih.gov The progress of these reactions can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to assess reaction kinetics and optimize for yield and purity. evitachem.com
| Factor | Influence on Derivatization | Example |
| Thermodynamics | ||
| Ring Strain (~25.4 kcal/mol) | Provides a driving force for functionalization/ring-opening reactions. rsc.org | Azetidine ring is more reactive than pyrrolidine (B122466) but more stable than aziridine. rsc.org |
| Kinetics | ||
| Catalysts | Accelerate reaction rates and can control regioselectivity. | La(OTf)₃ in aminolysis of epoxides. nih.gov |
| Temperature | Higher temperatures generally increase reaction rates. | Microwave-assisted N-alkylation completes in 30 min vs. several hours. evitachem.com |
| Reagents | Choice of base, solvent, and additives can determine reaction pathway and efficiency. | Use of s-BuLi for lithiation of N-Boc heterocycles. nih.gov |
Applications in Medicinal Chemistry and Drug Discovery Research
Role as a Key Chiral Building Block in Heterocyclic Synthesis.nih.gov
The intrinsic chirality and conformational constraints of the azetidine (B1206935) ring in tert-butyl azetidin-3-ylcarbamate make it a highly sought-after chiral building block in the synthesis of diverse heterocyclic systems. nih.gov This has profound implications for the development of stereochemically defined drug candidates, where specific enantiomers often exhibit desired biological activity while others may be inactive or even detrimental.
Precursor to Chiral Azetidine Derivatives.nih.gov
The azetidine moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a readily available precursor for a variety of chiral azetidine derivatives. nih.govnih.gov The Boc-protecting group can be easily removed under acidic conditions, revealing a primary amine that can be further functionalized. This allows for the introduction of a wide range of substituents at the 3-position of the azetidine ring, leading to the creation of libraries of novel compounds for biological screening. For instance, it is a key intermediate in the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a crucial component for the production of baricitinib, a Janus kinase (JAK) inhibitor. nih.gov
Utility in Peptide Synthesis.nih.gov
The conformationally constrained nature of the azetidine ring in derivatives of this compound makes it an attractive substitute for natural amino acids in peptide synthesis. nih.gov The incorporation of these non-natural amino acid analogues can lead to peptides with enhanced stability against enzymatic degradation, improved receptor binding affinity, and specific secondary structures. For example, azetidine-3-carboxylic acid derivatives, which can be synthesized from this compound, have been used to prepare endomorphin tetrapeptides, which are analogues of a pain medication. nih.gov
Intermediate in the Development of Active Pharmaceutical Ingredients (APIs)
The versatility of this compound extends to its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) targeting a range of diseases. Its ability to be incorporated into larger, more complex molecular architectures is a testament to its importance in drug discovery pipelines.
Synthesis of Toll-Like Receptor (TLR) Antagonists for Immunomodulation.google.comnih.gov
Toll-like receptors (TLRs) are a class of proteins that play a critical role in the innate immune system. google.comnih.gov Dysregulation of TLR signaling is implicated in various autoimmune and inflammatory diseases. nih.govnih.gov Consequently, the development of TLR antagonists is a significant area of therapeutic research. This compound has been utilized as an intermediate in the synthesis of potent and selective antagonists of TLR7 and TLR8. google.comnih.gov These antagonists have shown promise in preclinical models of autoimmune diseases by modulating the immune response. nih.gov The azetidine moiety in these compounds is often crucial for achieving the desired potency and pharmacokinetic properties. nih.gov
| Target | Compound Type | Therapeutic Application |
| TLR7/8 | Antagonist | Immunomodulation, Autoimmune Diseases |
Precursor for Inhibitors of Specific Biological Targets (e.g., METTL3, Monoacylglycerol Lipase).researchgate.netnih.gov
This compound serves as a precursor for the synthesis of inhibitors targeting specific enzymes implicated in disease pathogenesis.
METTL3 Inhibitors: METTL3 (Methyltransferase-like 3) is an enzyme responsible for a specific type of RNA modification known as N6-methyladenosine (m6A). nih.govnih.gov Overexpression of METTL3 has been linked to the progression of various cancers, making it an attractive target for anticancer drug development. nih.gov Small molecule inhibitors of METTL3 have been developed, and the synthesis of some of these inhibitors involves intermediates derived from this compound. These inhibitors have demonstrated anti-leukemic effects in preclinical models. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. researchgate.netnih.gov Inhibiting MAGL leads to an increase in 2-AG levels, which can have therapeutic benefits in treating neurological and neurodegenerative disorders. nih.gov Azetidine-derived carbamates, synthesized using this compound as a starting material, have been identified as highly efficient and selective irreversible inhibitors of MAGL. researchgate.netnih.gov
| Target Enzyme | Inhibitor Type | Therapeutic Area |
| METTL3 | Small Molecule Inhibitor | Oncology |
| Monoacylglycerol Lipase (MAGL) | Azetidine Carbamate (B1207046) Inhibitor | Neurology, Neurodegenerative Diseases |
Use in the Synthesis of Monocyclic β-Lactams with Diverse Biological Activities.nih.govnih.gov
β-Lactams are a well-established class of compounds, most famously known for their antibacterial properties as penicillins and cephalosporins. nih.govuniroma1.it However, the versatility of the β-lactam scaffold extends to other therapeutic areas. Monocyclic β-lactams (azetidin-2-ones) have demonstrated a wide range of biological activities, including anticancer and cholesterol absorption inhibitory effects. nih.gov The synthesis of these decorated monocyclic β-lactams can utilize intermediates derived from this compound. nih.gov The 3-amino group, after deprotection, is a key feature that mimics the natural substrate of penicillin-binding proteins, a crucial characteristic for many β-lactam antibiotics. nih.gov
Applications in Cancer Research (e.g., Antineoplastic Agents)
This compound and its derivatives are crucial intermediates in the development of targeted antineoplastic agents, which are designed to interfere with specific molecules needed for cancer cell growth and proliferation. nih.govcancer.gov Its primary role is that of a structural component used in the synthesis of more complex molecules that inhibit key drivers of cancer.
Research and patent literature indicate that this compound is a key building block for the preparation of potent and selective inhibitors targeting critical oncogenic pathways. Specifically, it serves as a pharmaceutical intermediate for creating K-RAS G12C inhibitors and estrogen receptor (ER) degraders, both of which are significant targets in oncology. protheragen.ai The azetidine moiety provides a rigid, three-dimensional scaffold that allows for precise orientation of functional groups to interact with the target protein, a fundamental principle in the design of highly specific enzyme inhibitors and protein degraders. The synthesis of such agents often involves the coupling of the azetidine core with other complex chemical fragments. nih.gov
Table 1: Applications in the Synthesis of Cancer-Related Inhibitors
| Target Class | Specific Target Example | Role of this compound |
|---|---|---|
| Oncogene Inhibitors | K-RAS G12C | Serves as a key intermediate building block for the final inhibitor structure. protheragen.ai |
| Hormone Receptor Degraders | Estrogen Receptor (ER) | Used as a precursor in the synthesis of selective estrogen receptor degraders (SERDs). protheragen.ai |
| Microtubule-Targeting Agents | Tubulin Polymerization Inhibitors | The azetidine scaffold is explored in analogues of known tubulin inhibitors like Combretastatin A-4. mdpi.com |
Contribution to the Synthesis of Baricitinib Intermediates
One of the most well-documented applications of this compound derivatives is in the industrial synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. nih.govresearchgate.netnih.gov The compound is not used directly but its oxidized form, tert-butyl 3-oxoazetidine-1-carboxylate , is a pivotal starting material. newdrugapprovals.org
The synthesis pathway involves several key transformations:
Oxidation : Tert-butyl 3-hydroxyazetidine-1-carboxylate, which can be derived from related azetidine precursors, is oxidized to yield tert-butyl 3-oxoazetidine-1-carboxylate . newdrugapprovals.org
Horner-Wadsworth-Emmons Reaction : The resulting ketone undergoes a Horner-Wadsworth-Emmons reaction with diethyl (cyanomethyl)phosphonate. This step introduces the cyanomethylene group, forming the crucial intermediate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate . nih.govnewdrugapprovals.org
Deprotection and Sulfonamidation : The Boc (tert-butoxycarbonyl) protecting group is removed from the azetidine nitrogen, typically under acidic conditions. The exposed secondary amine is then reacted with ethanesulfonyl chloride to attach the ethylsulfonyl group, yielding another key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile . researchgate.netnewdrugapprovals.org
This multi-step process, which relies on the azetidine core provided by precursors like this compound, is essential for constructing the specific side chain of Baricitinib that is responsible for its inhibitory activity against JAK1 and JAK2 enzymes. nih.govresearchgate.net Green and cost-effective synthetic routes for these intermediates have been developed to make the production suitable for industrial scale-up. nih.gov
Table 2: Key Intermediates in Baricitinib Synthesis Derived from Azetidine Precursors
| Intermediate Compound | Precursor | Reaction Type |
|---|---|---|
| tert-butyl 3-oxoazetidine-1-carboxylate | tert-butyl 3-hydroxyazetidine-1-carboxylate | Oxidation newdrugapprovals.org |
| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | tert-butyl 3-oxoazetidine-1-carboxylate | Horner-Wadsworth-Emmons Reaction nih.govnewdrugapprovals.org |
| 2-(azetidin-3-ylidene)acetonitrile | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | N-Boc Deprotection newdrugapprovals.org |
| 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 2-(azetidin-3-ylidene)acetonitrile | Sulfonamidation newdrugapprovals.org |
Design of Prodrugs and Conjugation Strategies Utilizing the Carbamate Moiety
The carbamate group, specifically the tert-butoxycarbonyl (Boc) group in this compound, is fundamental to prodrug and conjugation strategies in drug development. tcichemicals.com A prodrug is an inactive or poorly active compound that is metabolized in the body to release the active drug. nih.gov This approach is often used to improve properties such as solubility, stability, or bioavailability. nih.govnih.gov
The Boc group in this compound serves as a protecting group for the amine functionality. This is conceptually parallel to a prodrug strategy: a chemical moiety is attached to a core molecule to mask a reactive group during synthesis and is later removed under specific conditions to reveal the active site. newdrugapprovals.org In drug design, similar carbamate linkages are intentionally designed to be cleaved by enzymes in the body.
This principle can be applied to:
Improving Bioavailability : Attaching a lipophilic carbamate moiety can enhance a drug's ability to cross cell membranes.
Targeted Delivery : The carbamate linker can be designed to be stable in the bloodstream but cleaved by enzymes that are overexpressed in target tissues, such as tumors.
Sustained Release : The rate of hydrolysis of the carbamate bond can be tuned to control the release rate of the active drug, potentially leading to a longer duration of action.
While this compound itself is an intermediate, the chemistry of its carbamate group provides a blueprint for how similar linkages are engineered into final drug molecules to optimize their pharmacokinetic and pharmacodynamic profiles. chapman.edu
Scaffold Hopping and Structure-Activity Relationship (SAR) Studies
Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a structurally different one, while maintaining the original biological activity. nih.govnih.gov This is done to discover novel chemical entities with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. niper.gov.inresearchgate.net
The azetidine ring of this compound is an excellent example of a scaffold used in such studies. Its characteristics make it highly valuable for SAR exploration:
Rigidity and 3D Structure : The small, strained four-membered ring provides a rigid framework that holds appended functional groups in well-defined spatial orientations. This is critical for probing interactions within a protein's binding site.
Novel Chemical Space : Replacing more common five- or six-membered rings (like pyrrolidine (B122466) or piperidine) with an azetidine ring allows chemists to explore new areas of chemical space. bhsai.org
Improved Physicochemical Properties : The introduction of the small, less lipophilic azetidine scaffold can improve properties like solubility and metabolic stability compared to larger, more flexible, or more lipophilic scaffolds. niper.gov.in
By synthesizing a library of compounds where the azetidine core is kept constant while the substituents are varied, medicinal chemists can systematically map the structure-activity relationship. This allows them to understand which functional groups and which spatial arrangements are critical for biological activity, ultimately leading to the design of more potent and selective drugs. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation
In research settings, the definitive identification and structural elucidation of tert-butyl azetidin-3-ylcarbamate rely on several key spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a comprehensive profile of the molecule. medwinpublishers.com These analyses are fundamental for verifying the successful synthesis of azetidine (B1206935) derivatives and for their characterization. jmchemsci.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation. princeton.edursc.org
¹H NMR (Proton NMR) provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the tert-butyl group, the azetidine ring, and the amine protons.
The nine protons of the tert-butyl group typically appear as a sharp singlet around 1.45 ppm due to their chemical equivalence and lack of adjacent protons. princeton.edu
The protons on the azetidine ring (CH and CH₂) present a more complex pattern. The methine proton (CH-N) and the two sets of methylene (B1212753) protons (CH₂) will appear as multiplets due to spin-spin coupling. Their chemical shifts are generally found in the region of 3.0 to 4.5 ppm. princeton.edubeilstein-journals.org
The amine protons (NH from the carbamate (B1207046) and NH from the azetidine ring) often appear as broad singlets, and their chemical shift can vary depending on the solvent, concentration, and temperature.
¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display characteristic peaks for the carbamate, the tert-butyl group, and the azetidine ring carbons.
The carbonyl carbon (C=O) of the carbamate group is typically observed downfield, around 156 ppm. rsc.org
The quaternary carbon and the methyl carbons of the tert-butyl group are expected around 80 ppm and 28 ppm, respectively. princeton.edursc.org
The carbons of the azetidine ring would appear in the range of approximately 35-60 ppm.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ ppm) | Assignment | Predicted Chemical Shift (δ ppm) |
| -C(CH₃)₃ | ~1.45 (s, 9H) | -C(CH₃)₃ | ~80 |
| Azetidine -CH₂- | ~3.5-4.2 (m, 4H) | -C(CH₃)₃ | ~28 |
| Azetidine -CH- | ~4.3-4.8 (m, 1H) | Azetidine -CH₂- | ~35-60 |
| Carbamate -NH- | Variable (br s, 1H) | Azetidine -CH- | |
| Azetidine -NH- | Variable (br s, 1H) | -NHCO₂- | ~156 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is used to confirm its molecular formula (C₈H₁₆N₂O₂). rsc.org The monoisotopic mass of the free base is approximately 172.1212 g/mol , while its hydrochloride salt has a mass of about 208.0979 g/mol . nih.gov
Electron impact (EI) or electrospray ionization (ESI) techniques are used to generate ions for analysis. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule include:
Loss of a tert-butyl group: Cleavage of the C-O bond can result in the loss of a stable tert-butyl cation or radical, leading to a prominent fragment.
Loss of isobutylene (B52900): A characteristic loss of 56 Da corresponding to isobutylene (C₄H₈) from the tert-butyl group.
α-Cleavage: The cleavage of carbon-carbon bonds adjacent to the nitrogen atom in the azetidine ring is a typical fragmentation pattern for aliphatic amines. libretexts.org
Decarboxylation: Loss of carbon dioxide (CO₂) from the carbamate group.
| m/z (charge-to-mass ratio) | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 173.1284 | [M+H]⁺ | Protonated Molecule |
| 117.0760 | [M - C₄H₈ + H]⁺ | Loss of isobutylene |
| 101.0811 | [M - C₄H₉O + H]⁺ | Loss of tert-butoxy (B1229062) group |
| 73.0655 | [M - C₅H₉O₂ + H]⁺ | Loss of Boc group |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation |
LC-MS is a powerful hyphenated technique routinely used in pharmaceutical analysis for the separation, identification, and quantification of compounds. researchgate.netnih.gov In the context of this compound, LC-MS serves as a primary tool for monitoring reaction progress, assessing sample purity, and identifying impurities. bldpharm.combldpharm.com The liquid chromatography component, often using a reversed-phase column (like C18), separates the target compound from starting materials, by-products, and degradants based on polarity. researchgate.net The mass spectrometer then provides mass-to-charge ratio data for each eluting peak, allowing for positive identification.
UPLC-MS is an evolution of LC-MS that utilizes columns with smaller particle sizes (typically under 2 µm), enabling faster analysis times and higher resolution separations. waters.com This enhanced separation capability is particularly valuable for resolving complex mixtures, such as those generated during forced degradation studies or in the analysis of crude reaction products containing closely related impurities. waters.commdpi.com For compounds like this compound, UPLC-MS provides a high-throughput method for quality control and stability assessment. bldpharm.com
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. ekb.eg These studies expose the compound to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.net LC-MS/MS is the definitive technique for identifying the structures of these degradants. ekb.eg
In a typical workflow, the mixture from the stressed sample is separated by LC. The parent compound and its degradants are then sequentially isolated in the first mass spectrometer (MS1), fragmented, and the resulting fragment ions are analyzed in the second mass spectrometer (MS2). By analyzing the fragmentation patterns of the degradation products and comparing them to the parent drug, a structural hypothesis can be formed. nih.gov For this compound, a likely degradation pathway under hydrolytic (acidic or basic) conditions would be the cleavage of the carbamate bond to yield 3-aminoazetidine and tert-butanol. LC-MS/MS would be instrumental in confirming the identity of these and other potential degradants. researchgate.net
Infrared (IR) Spectroscopy (Implied)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. jmchemsci.com While often seen as a complementary technique to NMR and MS, it provides rapid confirmation of key structural features. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the carbamate and amine functionalities. medwinpublishers.com
Key expected IR absorption bands include:
N-H Stretching: A band (or bands) in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the carbamate and the secondary amine of the azetidine ring.
C-H Stretching: Bands just below 3000 cm⁻¹ from the aliphatic C-H bonds of the tert-butyl and azetidine groups.
C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ is a hallmark of the carbamate carbonyl group. researchgate.net
C-O Stretching: Bands in the 1250-1350 cm⁻¹ region corresponding to the C-O bonds of the ester component of the carbamate.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. bldpharm.comambeed.com Given the compound's low intrinsic UV absorbance, methods often employ derivatization or alternative detection techniques. A common strategy for analyzing primary amines involves pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA), which reacts with the amine to form a highly fluorescent and UV-active isoindole derivative, allowing for sensitive detection. psu.edu
Reversed-phase HPLC is typically used for the separation. The method can be validated to be sensitive and accurate for quantifying the compound and any potential impurities. psu.edunih.gov
Table 1: Representative HPLC Method Parameters for Analysis
| Parameter | Value/Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and a buffered aqueous phase (e.g., phosphate (B84403) or borate (B1201080) buffer) |
| Detection | UV/Vis or Fluorescence (following derivatization) |
| Derivatizing Agent | o-Phthalaldehyde (OPA) with a thiol (e.g., thioglycolic acid) in borate buffer |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
This table represents a typical method; actual parameters may vary based on the specific application and instrumentation.
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective method for monitoring the progress of chemical reactions that produce or consume this compound. libretexts.orgresearchgate.net To monitor a reaction, small samples (aliquots) are taken from the reaction mixture over time and spotted onto a TLC plate alongside the starting material. libretexts.org
A "cospot," where the reaction mixture is spotted on top of the starting material spot, is crucial for resolving compounds with similar Retention Factor (Rf) values. libretexts.orgrochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression. libretexts.org Since this compound is not UV-active, visualization is achieved using chemical stains. Common stains for amine-containing compounds include ninhydrin (B49086) or potassium permanganate, which produce colored spots. epfl.ch
For the separation on silica (B1680970) gel plates, a polar solvent system is typically required, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexane, often with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. For a chiral molecule like this compound, this technique can unambiguously establish the spatial arrangement of its atoms. The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density and, from that, the molecular structure.
While specific crystallographic data for this compound is not widely published, studies on similar molecules, such as other carbamate derivatives, demonstrate the power of this technique. mdpi.com Such an analysis would provide precise bond lengths, bond angles, and torsional angles, revealing the pucker of the azetidine ring and the orientation of the tert-butylcarbamate (B1260302) substituent. mdpi.com This information is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. The resulting data reveals decomposition temperatures and can provide insight into the composition of the material. nih.gov
A TGA analysis of this compound would show the temperature at which it begins to decompose. The decomposition would likely occur in distinct stages, corresponding to the loss of specific fragments of the molecule. For example, an initial mass loss might correspond to the cleavage of the volatile tert-butyl group, followed by the decomposition of the remaining azetidinylcarbamate structure at higher temperatures. The DTA (Differential Thermal Analysis) curve, often recorded simultaneously, would indicate whether these decomposition events are endothermic or exothermic. nih.gov
Table 2: Hypothetical TGA Decomposition Profile for this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment Lost |
|---|---|---|---|
| 1 | 150 - 250 | ~33% | C4H9 (tert-Butyl group) |
| 2 | 250 - 400 | ~41% | C2H2O2 (Carbamate elements) |
| 3 | >400 | ~26% | C3H5N (Azetidine ring fragment) |
This table is a hypothetical representation based on the molecular structure and typical decomposition patterns of similar organic compounds. Actual results would require experimental verification.
Dynamic Light Scattering (DLS) for Aggregation Monitoring
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles or molecules dispersed in a liquid. nih.govmalvernpanalytical.com The technique works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. malvernpanalytical.com Larger particles move more slowly, leading to slower fluctuations in scattered light, which can be mathematically related to particle size.
For a small molecule like this compound, DLS is not typically used to measure the size of individual molecules. Instead, its primary application would be to monitor for aggregation. researchgate.net In a research context, if the compound were suspected of forming aggregates, nanoparticles, or micelles under specific conditions (e.g., high concentration, particular pH, or in a specific formulation), DLS would be an ideal tool to detect and characterize these larger species. rsc.org The presence of aggregates would be identified by the appearance of particles with a hydrodynamic radius significantly larger than that expected for the single molecule. nih.gov
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Comprehensive Density Functional Theory (DFT) calculations detailing the optimized molecular geometry and electronic structure of tert-Butyl azetidin-3-ylcarbamate are not specifically reported in dedicated studies. However, general principles from DFT studies on related structures, such as other N-Boc protected amines and azetidine (B1206935) derivatives, can offer some theoretical insights.
For a molecule like this compound, DFT calculations would typically be employed to determine key geometric parameters. These would include the bond lengths, bond angles, and dihedral angles of the azetidine ring and the tert-butoxycarbonyl (Boc) protecting group. The puckering of the four-membered azetidine ring is a critical conformational feature that DFT could elucidate, predicting the most stable conformation.
In terms of electronic structure, DFT would provide information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity. The electrostatic potential surface could also be mapped to identify electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value | Significance |
| Azetidine Ring Puckering Angle | Data not available | Determines the 3D shape and steric accessibility of the ring. |
| C-N Bond Lengths (Azetidine) | Data not available | Indicates the strength and nature of the bonds within the strained ring. |
| C=O Bond Length (Carbamate) | Data not available | Reflects the polarization of the carbonyl group. |
| HOMO Energy | Data not available | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Data not available | Relates to the molecule's ability to accept electrons. |
| Dipole Moment | Data not available | Indicates the overall polarity of the molecule. |
Note: The data in this table is hypothetical and serves as an example of what DFT calculations would provide. Specific values for this compound are not currently published.
Molecular Dynamics Simulations for Conformational Analysis
Specific molecular dynamics (MD) simulations focused on the conformational analysis of this compound are not described in the surveyed literature. MD simulations would be a powerful tool to understand the dynamic behavior of this molecule in different environments, such as in various solvents or at different temperatures.
Such simulations could reveal the flexibility of the tert-butyl group and the carbamate (B1207046) linker, as well as the dynamics of the azetidine ring puckering. By simulating the molecule over time, researchers could identify the most populated conformational states and the energy barriers between them. This information is vital for understanding how the molecule might interact with other reagents or biological targets.
Prediction of Reaction Pathways and Mechanistic Insights
Correlation between Theoretical Predictions and Experimental Data
Due to the lack of published theoretical predictions for this compound, a direct correlation with experimental data is not possible at this time. In a typical research workflow, theoretical data from DFT, such as calculated vibrational frequencies, would be compared with experimental data from infrared (IR) spectroscopy to validate the computational model. Similarly, calculated NMR chemical shifts could be correlated with experimental NMR spectra. For azetidine derivatives in general, good correlation between DFT-calculated and experimental spectroscopic data has been reported, which lends confidence to the application of these methods researchgate.net. However, without specific studies on this compound, such a comparison remains speculative.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of azetidines, including tert-butyl azetidin-3-ylcarbamate, has traditionally faced challenges due to the inherent ring strain of the four-membered heterocycle. nih.gov Future research will prioritize the development of more sustainable and efficient synthetic strategies that minimize waste, reduce energy consumption, and utilize greener reagents and catalysts.
Recent advancements have already pointed towards promising directions. For instance, visible-light-mediated photocatalysis, such as the aza Paternò-Büchi reaction, offers an environmentally benign method for constructing the azetidine (B1206935) ring. rsc.orgacs.org This approach uses light as a renewable energy source, often allowing reactions to proceed under mild conditions. rsc.org Another area of intense investigation is the use of earth-abundant metal catalysts for C-H activation and amination reactions, which can form the azetidine ring with high atom economy. rsc.org Palladium-catalyzed intramolecular C(sp³)–H amination has been shown to be an effective method for synthesizing functionalized azetidines. rsc.orgorganic-chemistry.org
Furthermore, the development of one-pot multicomponent reactions will be crucial for streamlining the synthesis of complex azetidine derivatives. pageplace.de These reactions, by combining several synthetic steps into a single operation, reduce the need for purification of intermediates, thereby saving time, solvents, and energy. A novel methodology for the direct transformation of Boc-protected amines into carbamates using tert-butoxide lithium as the sole base exemplifies a move towards eliminating hazardous reagents and metal catalysts. nih.gov
Future efforts will likely focus on:
Flow chemistry: Implementing continuous flow processes for the synthesis of azetidines can offer better control over reaction parameters, improve safety, and facilitate scaling up.
Biocatalysis: The use of enzymes to catalyze key steps in azetidine synthesis could lead to highly enantioselective and environmentally friendly processes.
Solvent minimization: Exploring solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or supercritical fluids will be a key aspect of sustainable synthesis.
Diversification of Azetidine Substitution Patterns for Expanded Chemical Space
To fully explore the potential of the azetidine scaffold in drug discovery and materials science, it is essential to move beyond simple substitutions and create a wider array of structurally diverse molecules. This compound provides a key starting point for such diversification. The functional handles on the azetidine ring—the protected amine at the 3-position and the secondary amine of the ring itself—allow for a multitude of chemical transformations.
Future research will focus on developing synthetic methodologies to introduce a variety of substituents at all positions of the azetidine ring, leading to novel fused, bridged, and spirocyclic systems. nih.govresearchgate.net The synthesis of multifunctional spirocyclic azetidines has already shown promise in generating analogues of existing drugs with improved activity and reduced toxicity. nih.gov
Key strategies for diversification will include:
Late-stage functionalization: Developing reactions that allow for the modification of the azetidine ring in the final stages of a synthetic sequence is crucial for efficiently creating libraries of related compounds. This has been demonstrated in the modification of azetidine-containing macrocyclic peptides. researchgate.netnih.gov
Diversity-oriented synthesis (DOS): This approach aims to generate collections of structurally diverse and complex molecules from a common starting material. Applying DOS principles to azetidine-based scaffolds will be instrumental in populating chemical libraries with novel compounds for high-throughput screening. nih.gov
Bioisosteric replacement: The azetidine ring itself can be used as a bioisostere for other cyclic systems in known bioactive molecules. Systematically exploring such replacements can lead to compounds with improved pharmacokinetic properties.
The following table highlights potential diversification strategies for the azetidine scaffold:
| Position | Current Functionalization | Future Diversification Strategies | Potential Applications |
| N1 | Secondary amine | Alkylation, arylation, acylation, sulfonylation | Modulation of physicochemical properties, introduction of new pharmacophores |
| C2 | Methylene (B1212753) | C-H functionalization, introduction of alkyl, aryl, or functional groups | Creation of chiral centers, altering molecular shape |
| C3 | Carbamate-protected amine | Derivatization of the amine, installation of different functional groups | Introduction of points for bioconjugation, altering biological activity |
| C4 | Methylene | C-H functionalization, introduction of alkyl, aryl, or functional groups | Creation of chiral centers, altering molecular shape |
Application in Supramolecular Chemistry and Materials Science
While the primary focus for azetidine derivatives has been in medicinal chemistry, their unique structural and electronic properties make them attractive candidates for applications in supramolecular chemistry and materials science. The rigid, four-membered ring can act as a unique structural element in larger molecular assemblies and polymers.
Future research in this area will likely explore:
Azetidine-based polymers: The ring-opening polymerization of azetidines can lead to poly(propylenimine)s, which have shown potential as CO2 adsorbents. acs.org Further investigation into the polymerization of functionalized azetidines could yield novel polymers with tailored properties for applications in gas separation, catalysis, and drug delivery.
Self-curing materials: Tri-functional azetidine compounds have been used as latent curing agents in aqueous-based polyurethane systems. researchgate.netcore.ac.uk The ring-opening reaction of the azetidine with carboxylic acids at ambient temperature provides a mechanism for self-curing, which is highly desirable for coatings and adhesives.
Energetic materials: The inherent strain of the azetidine ring can be harnessed to create energetic materials. The synthesis of tunable azetidine-based energetic materials has been demonstrated, showcasing the impact of stereochemistry on their physical properties. acs.org
Liquid crystals and organic electronics: The incorporation of the polar azetidine motif into larger organic molecules could lead to new liquid crystalline materials or components for organic electronic devices.
Development of Advanced Therapeutic Agents Leveraging the Azetidine Scaffold
The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. rsc.org Its rigid structure can help to lock in a specific conformation of a molecule, which can lead to improved binding affinity and selectivity for a biological target. The incorporation of an azetidine ring can also favorably modulate physicochemical properties such as solubility and metabolic stability.
Future research will continue to leverage the azetidine scaffold for the development of new therapeutic agents across a wide range of disease areas. nih.gov Compounds containing the azetidine moiety have shown a diverse array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net
Promising areas for future therapeutic development include:
Oncology: Novel azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a key protein involved in cancer cell proliferation and survival. nih.gov Further optimization of these and other azetidine-based anticancer agents could lead to new treatments for a variety of cancers.
Infectious diseases: The azetidine ring is a key component of many β-lactam antibiotics. The development of new azetidine-containing compounds that can overcome antibiotic resistance is a critical area of research.
Central nervous system (CNS) disorders: The physicochemical properties of azetidine-containing molecules can be tuned to enhance their ability to cross the blood-brain barrier, making them attractive scaffolds for the development of drugs targeting the CNS. nih.gov
The following table provides examples of therapeutic areas where the azetidine scaffold has shown promise:
| Therapeutic Area | Biological Target/Mechanism | Example Compound Class |
| Oncology | STAT3 Inhibition | Azetidine amides |
| Infectious Diseases | Bacterial cell wall synthesis | β-lactam antibiotics |
| CNS Disorders | Various receptors and enzymes | Diverse azetidine-containing scaffolds |
| Inflammatory Diseases | Enzyme inhibition | Azetidine-2,4-diones as elastase inhibitors |
Integration with Automated Synthesis and High-Throughput Screening Technologies
The rapid discovery of new drugs and materials relies heavily on the ability to synthesize and screen large numbers of compounds quickly and efficiently. The integration of automated synthesis platforms with high-throughput screening (HTS) technologies will be a key driver of future research involving this compound and its derivatives.
Automated synthesis platforms can be used to generate large libraries of azetidine-containing compounds with diverse substitution patterns. These libraries can then be screened using HTS to identify compounds with desired biological activities or material properties. This approach significantly accelerates the discovery process compared to traditional, manual methods.
Key aspects of this integration include:
Development of robust synthetic methods: The synthetic reactions used to create azetidine libraries must be robust and amenable to automation. This includes reactions that are tolerant of a wide range of functional groups and can be performed under standardized conditions.
Miniaturization and parallel synthesis: Automated platforms allow for the synthesis of compounds in very small quantities (micromoles or less) in a parallel fashion, which is ideal for generating large and diverse libraries.
"Click" chemistry: The use of highly efficient and orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), is well-suited for automated synthesis and the creation of compound libraries for HTS. nih.gov
The combination of automated synthesis and HTS will enable the rapid exploration of the chemical space around the azetidine scaffold, leading to the faster identification of new lead compounds for drug discovery and novel materials with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
